molecular formula C12H7N3O2S2 B503366 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole CAS No. 146724-09-6

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole

Cat. No.: B503366
CAS No.: 146724-09-6
M. Wt: 289.3g/mol
InChI Key: PBCTUBOKJZTANL-UHFFFAOYSA-N
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Description

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is a chemical compound with the molecular formula C12H7N3O2S2 and a molecular weight of 289.33 g/mol . This compound is characterized by the presence of a benzothiazole ring and a nitropyridine moiety connected via a sulfur atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 5-nitropyridine-2-thiol with 2-chlorobenzothiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-[(5-aminopyridin-2-yl)sulfanyl]-1,3-benzothiazole, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a nitropyridine moiety. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from similar compounds .

Biological Activity

2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C12H7N3O2S2\text{C}_{12}\text{H}_{7}\text{N}_{3}\text{O}_{2}\text{S}_{2}

It consists of a benzothiazole core substituted with a nitropyridine moiety and a sulfanyl group, which contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) . The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a chemotherapeutic agent.

Antifungal and Antiparasitic Effects

The compound also shows promise in antifungal and antiparasitic activities. It has been evaluated against various fungal pathogens and protozoa, exhibiting noteworthy efficacy. For example, derivatives have been tested for their activity against Leishmania species, showing potential in treating parasitic infections .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of certain kinases involved in cell signaling pathways, such as JNK (c-Jun N-terminal kinase) . This inhibition can lead to altered cellular responses in cancer cells.
  • Protein Interaction : Studies suggest that it may interact with proteins involved in disease processes, including those associated with neurodegenerative diseases. For instance, it has shown to reduce protein aggregation linked to conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated potent antibacterial activity against S. aureus with MIC values as low as 8 μg/mL .
Study 2Showed significant anticancer effects on MCF-7 and A549 cell lines with IC50 values in the nanomolar range .
Study 3Evaluated antifungal properties against Candida species, showing effective inhibition .

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S2/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCTUBOKJZTANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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